Tert-butyl 3-amino-2-fluorobenzylcarbamate
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Overview
Description
Tert-butyl 3-amino-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H17FN2O2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with a tert-butyl group, an amino group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-fluorobenzylcarbamate typically involves the reaction of 3-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups like hydroxylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving mild bases and solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted benzylcarbamates, nitrobenzylcarbamates, and various coupled aromatic compounds .
Scientific Research Applications
Tert-butyl 3-amino-2-fluorobenzylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-fluorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-4-fluorobenzylcarbamate
- Tert-butyl 3-amino-2-chlorobenzylcarbamate
- Tert-butyl 3-amino-2-methylbenzylcarbamate
Uniqueness
Tert-butyl 3-amino-2-fluorobenzylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
903556-52-5 |
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Molecular Formula |
C12H17FN2O2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
ZMJVIFWHSYHIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
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